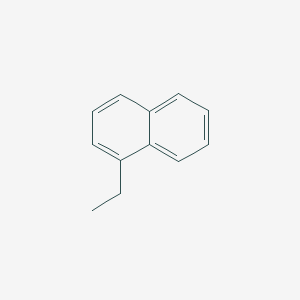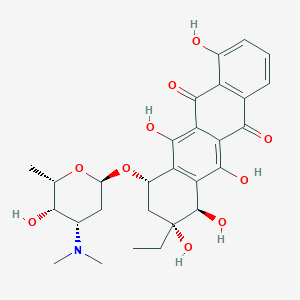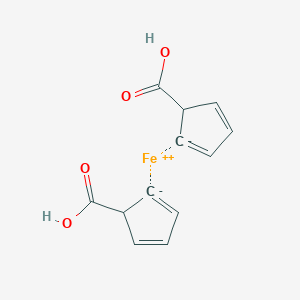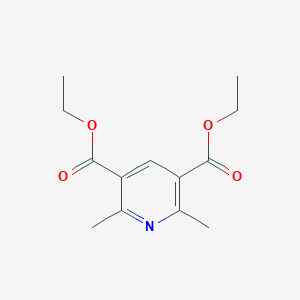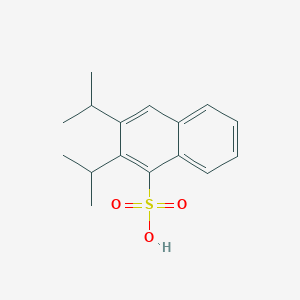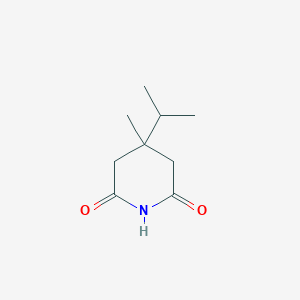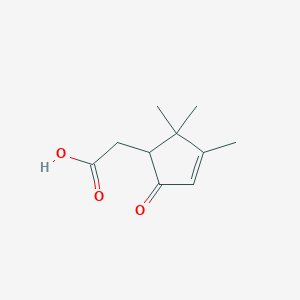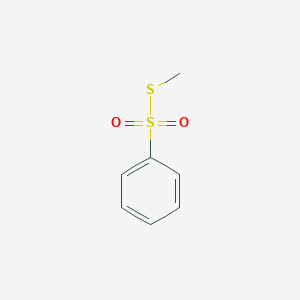
Methylsulfanylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfanylsulfonylbenzene, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of organosulfur compounds and is characterized by its unique chemical structure, which consists of a benzene ring attached to two sulfone groups and a methylsulfonyl group. In
Mecanismo De Acción
The mechanism of action of Methylsulfanylsulfonylbenzene is not fully understood. However, it is believed that Methylsulfanylsulfonylbenzene exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. Methylsulfanylsulfonylbenzene has been shown to inhibit the NF-kB signaling pathway, which is known to play a crucial role in the development of inflammation and cancer. Methylsulfanylsulfonylbenzene has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
Methylsulfanylsulfonylbenzene has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Methylsulfanylsulfonylbenzene has also been shown to increase the production of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase. In animal models, Methylsulfanylsulfonylbenzene has been found to reduce the severity of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methylsulfanylsulfonylbenzene in lab experiments is its ability to inhibit the growth of cancer cells. Methylsulfanylsulfonylbenzene has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Another advantage is its anti-inflammatory properties, which make it useful for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, one of the limitations of using Methylsulfanylsulfonylbenzene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Methylsulfanylsulfonylbenzene. One area of research is the development of Methylsulfanylsulfonylbenzene-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of Methylsulfanylsulfonylbenzene, which could lead to the identification of new drug targets. Additionally, the development of new synthesis methods for Methylsulfanylsulfonylbenzene could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
Methylsulfanylsulfonylbenzene can be synthesized using various methods, including the reaction of benzene with sulfur trioxide to form benzenesulfonic acid, followed by the reaction of benzenesulfonic acid with dimethyl sulfide and sulfuric acid to yield Methylsulfanylsulfonylbenzene. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl sulfide and aluminum chloride. The resulting product is then treated with sodium hydroxide to form Methylsulfanylsulfonylbenzene.
Aplicaciones Científicas De Investigación
Methylsulfanylsulfonylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methylsulfanylsulfonylbenzene has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
Número CAS |
1125-25-3 |
|---|---|
Nombre del producto |
Methylsulfanylsulfonylbenzene |
Fórmula molecular |
C7H8O2S2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
methylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C7H8O2S2/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
OUIUETPSTFDLHC-UHFFFAOYSA-N |
SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
SMILES canónico |
CSS(=O)(=O)C1=CC=CC=C1 |
Sinónimos |
Benzenethiosulfonic acid S-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



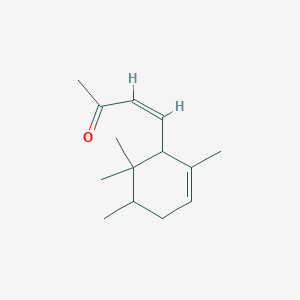
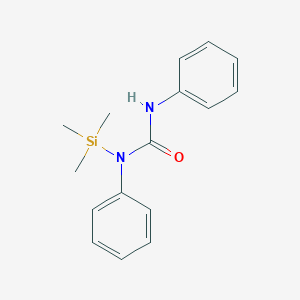
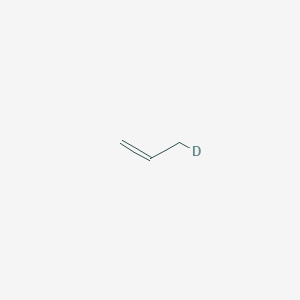
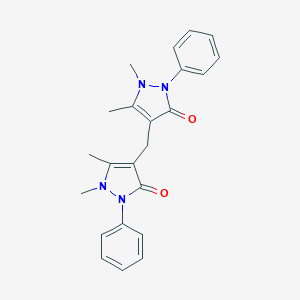

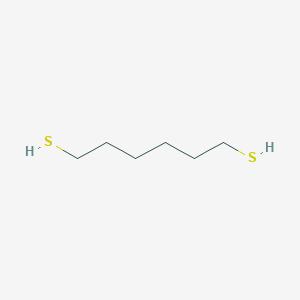
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
